1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring attached to a furan ring via a methylene bridge, with a carboxylic acid functional group on the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of furan derivatives. One common method includes the reaction of furan-2-carbaldehyde with diazomethane to form a cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(Furan-2-ylmethyl)cyclopropane-1-methanol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Shares the cyclopropane ring but lacks the furan moiety.
Furan-2-carboxylic acid: Contains the furan ring with a carboxylic acid group but lacks the cyclopropane ring.
Uniqueness: 1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the aromatic furan ring, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
1-(Furan-2-ylmethyl)cyclopropane-1-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H8O3
- Molecular Weight : 168.15 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the cyclization of furan derivatives with cyclopropane carboxylic acids under specific reaction conditions. Various synthetic routes have been explored, focusing on optimizing yield and purity.
Antimicrobial Properties
Research indicates that derivatives of cyclopropane carboxylic acids, including this compound, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Inhibition of Ethylene Biosynthesis
Cyclopropane carboxylic acids have been shown to inhibit ethylene biosynthesis in plants. This property is particularly relevant for agricultural applications where delaying fruit ripening is desirable. The mechanism involves the inhibition of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme critical for ethylene production .
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. For instance, its structural similarity to known inhibitors allows it to bind effectively to ACO, thereby blocking ethylene production and influencing plant physiology .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity :
- Plant Growth Regulation :
Research Findings Summary Table
Properties
Molecular Formula |
C9H10O3 |
---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10O3/c10-8(11)9(3-4-9)6-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,10,11) |
InChI Key |
INLTVUUGTGTKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
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